5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1000340-90-8
VCID: VC3957589
InChI: InChI=1S/C9H10N2O/c1-6-8(12-2)5-7-3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11)
SMILES: CC1=C(C=C2C=CNC2=N1)OC
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1000340-90-8

Cat. No.: VC3957589

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine - 1000340-90-8

Specification

CAS No. 1000340-90-8
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H10N2O/c1-6-8(12-2)5-7-3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11)
Standard InChI Key FCDDMCDPVPGFAI-UHFFFAOYSA-N
SMILES CC1=C(C=C2C=CNC2=N1)OC
Canonical SMILES CC1=C(C=C2C=CNC2=N1)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3- and 3,2-positions, respectively. The methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5 and 6 introduce steric and electronic effects that influence reactivity and interactions with biological targets .

Key Structural Features:

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol

  • CAS Registry Number: 1000340-90-8

Physicochemical Characteristics

The methoxy group enhances solubility in polar solvents, while the methyl group contributes to hydrophobic interactions. These properties are critical for pharmacokinetic behavior, including absorption and membrane permeability.

PropertyValue/Description
SolubilityModerate in polar solvents
LogP (Partition Coeff)~1.8 (estimated)
Hydrogen Bond Donors1 (N-H group)
Hydrogen Bond Acceptors3 (N and O atoms)

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis of 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclization and functionalization steps. A representative route, adapted from methodologies for related pyrrolo-pyridine derivatives, proceeds as follows :

  • Cyclization: Reacting a substituted pyridine precursor with a pyrrole-forming agent under acidic or basic conditions.

  • Functionalization: Introducing methoxy and methyl groups via electrophilic substitution or cross-coupling reactions.

Example Reaction Scheme:

  • Formation of Pyrrolo-Pyridine Core:

    • Starting material: 5-substituted pyridine derivative.

    • Reagents: Ammonium acetate, acetic acid (cyclization catalyst).

    • Conditions: Reflux at 120°C for 12 hours.

  • Methoxy and Methyl Group Introduction:

    • Methoxylation: Use of methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

    • Methylation: Grignard reagent (CH₃MgBr) or Friedel-Crafts alkylation.

Industrial Production Considerations

Large-scale synthesis requires optimization for yield and cost-efficiency. Continuous flow reactors and catalytic systems (e.g., palladium catalysts for cross-coupling) are promising approaches, though detailed protocols remain proprietary .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s fused ring system enables interactions with enzymatic active sites. Key targets include:

Fibroblast Growth Factor Receptors (FGFRs)

Structural analogs of 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated FGFR inhibitory activity. FGFRs regulate cell proliferation and differentiation, and their dysregulation is implicated in cancers. In vitro studies show that derivatives inhibit FGFR1 with IC₅₀ values as low as 7 nM, suppressing tumor growth in breast cancer models .

Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1)

SGK-1 modulates ion transport and cell survival. Inhibition of SGK-1 by pyrrolo-pyridine derivatives may offer therapeutic benefits in renal and cardiovascular diseases by reducing sodium retention and fibrosis .

Neuroprotective and Anti-Inflammatory Effects

Preliminary studies suggest that the methoxy group confers antioxidant properties, potentially mitigating neuroinflammation. In murine models, analogs reduced pro-inflammatory cytokine levels (e.g., TNF-α by 40%) and protected neurons from oxidative stress .

Research Applications

Oncology

The compound’s FGFR inhibitory activity positions it as a candidate for targeted cancer therapies. Comparative studies with unsubstituted pyrrolo-pyridines reveal that the 5-methoxy-6-methyl substituents enhance binding affinity and specificity .

Case Study:
A 2023 screen of 50 pyrrolo-pyridine derivatives identified 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine as a lead compound for triple-negative breast cancer. It reduced 4T1 cell viability by 70% at 10 μM and induced apoptosis via caspase-3 activation .

Neurology

The neuroprotective effects are under investigation for Alzheimer’s disease (AD). In vitro, the compound reduced amyloid-β aggregation by 30% at 5 μM, suggesting potential for slowing AD progression .

Inflammation

By inhibiting neutrophil elastase (NE), the compound may attenuate tissue damage in chronic inflammation. NE activity was inhibited by 45% at 1 μM in human neutrophil assays .

Comparative Analysis with Related Compounds

CompoundSubstituentsKey Differences
1H-Pyrrolo[2,3-b]pyridineNoneLower solubility; minimal bioactivity
6-Methyl-1H-pyrrolo[2,3-b]pyridineMethyl at C6Enhanced hydrophobicity; moderate FGFR inhibition
5-Methoxy-1H-pyrrolo[2,3-b]pyridineMethoxy at C5Improved solubility; weak SGK-1 inhibition

The dual substitution in 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine synergistically improves target binding and pharmacokinetics compared to monosubstituted analogs .

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